molecular formula C7H12N2O2 B3336096 rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one CAS No. 1820570-46-4

rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Cat. No.: B3336096
CAS No.: 1820570-46-4
M. Wt: 156.18
InChI Key: MUHXQUJVFLXNDX-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: is a heterocyclic compound that features a fused ring system combining a pyrrolo and oxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione . This method provides a convenient route to construct the pyrrolo[3,4-b]oxazinone skeleton.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.

Scientific Research Applications

rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The specific mechanism depends on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison: rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of stability, solubility, and interaction with other molecules.

Properties

IUPAC Name

(4aS,7aR)-4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-9-5-2-8-3-6(5)11-4-7(9)10/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHXQUJVFLXNDX-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CNCC2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CNC[C@H]2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Reactant of Route 2
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Reactant of Route 3
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Reactant of Route 4
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Reactant of Route 5
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Reactant of Route 6
rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.